In-Depth Technical Guide: 4-Bromo-3-chloropyridine (CAS 73583-41-2)
In-Depth Technical Guide: 4-Bromo-3-chloropyridine (CAS 73583-41-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloropyridine is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis.[1][2] Its unique structural arrangement, featuring both a bromine and a chlorine atom on the pyridine ring, offers differential reactivity that can be strategically exploited in the synthesis of complex molecules.[1] This compound is of significant interest to researchers in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of novel therapeutic agents and crop protection solutions.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and potential applications of 4-Bromo-3-chloropyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-3-chloropyridine is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 73583-41-2 | [5] |
| Molecular Formula | C₅H₃BrClN | [6] |
| Molecular Weight | 192.44 g/mol | [5][6] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 67-75 °C | |
| Boiling Point | 219.8 °C at 760 mmHg | |
| IUPAC Name | 4-bromo-3-chloropyridine | [5] |
| InChI Key | CXXVUKYIBWZKHL-UHFFFAOYSA-N | [5] |
| SMILES | ClC1=C(Br)C=CN=C1 | [5] |
Synthesis
Illustrative Synthesis of a Bromo-Chloro-Pyridine Derivative
The following protocol describes the synthesis of 3-bromo-4-chlorofuro[3,2-c]pyridine, which involves the bromination of a chlorinated precursor. A similar strategy could likely be adapted for the synthesis of 4-Bromo-3-chloropyridine from 3-chloropyridine.
Reaction: Bromination of 4-chlorofuro[3,2-c]pyridine.[2]
Experimental Protocol:
-
Dissolve 4-chlorofuro[3,2-c]pyridine (10.60 g, 69 mmol) in carbon tetrachloride (135 mL) in a reaction vessel.
-
Cool the solution to -15°C using an appropriate cooling bath.
-
Add bromine (12.13 g, 80 mmol) dropwise over a period of 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Remove the solvent under reduced pressure (in vacuo).
-
Dissolve the resulting residue in methanol (250 mL).
-
Add a 20% aqueous solution of sodium hydroxide (35 mL) and continue stirring for 1 hour at room temperature.
-
Remove the methanol in vacuo.
-
Partition the residue between water (100 mL) and dichloromethane (50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the product.[2]
Logical Workflow for a Potential Synthesis of 4-Bromo-3-chloropyridine:
Caption: Potential synthetic workflow for 4-Bromo-3-chloropyridine.
Chemical Reactivity and Key Experimental Protocols
The presence of two different halogen atoms on the pyridine ring of 4-Bromo-3-chloropyridine allows for selective functionalization through various cross-coupling reactions.[1] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
4-Bromo-3-chloropyridine is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of a wide array of organic molecules.[1][4]
General Principles of Regioselectivity:
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for aryl bromides than for aryl chlorides. This difference in reactivity allows for the selective reaction at the 4-position (C-Br bond) of 4-Bromo-3-chloropyridine, leaving the 3-position (C-Cl bond) available for subsequent transformations.
Caption: Regioselective cross-coupling of 4-Bromo-3-chloropyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron compound.
General Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-3-chloropyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Add a degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).
-
Heat the reaction mixture with stirring, typically between 80-110 °C, for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 4-Bromo-3-chloropyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (40-50 °C) and monitor by TLC.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate sequentially with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.[7]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Experimental Protocol:
-
Combine 4-Bromo-3-chloropyridine (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N, NaOAc, or K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or dioxane).
-
Heat the reaction mixture, typically above 100 °C, under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture, filter to remove palladium black, and partition between water and an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Data
Accurate spectroscopic data is critical for the identification and characterization of 4-Bromo-3-chloropyridine. While a complete, verified public dataset is not available, typical spectral characteristics for such a molecule can be predicted.
1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms.
13C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.
FT-IR: The infrared spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, as well as the C-Br and C-Cl stretching vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl), a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens.
Applications in Drug Discovery and Agrochemicals
4-Bromo-3-chloropyridine is a valuable precursor for the synthesis of a wide range of biologically active molecules.
Pharmaceutical Research
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[2][3] The pyridine scaffold is a common feature in many approved drugs, and the ability to selectively functionalize it at multiple positions makes 4-Bromo-3-chloropyridine a powerful tool for generating libraries of novel compounds for drug discovery programs. For instance, derivatives of chloropyrimidines have been investigated as covalent inhibitors of kinases like MSK1, highlighting the potential for related structures in targeting signaling pathways.[8]
Agrochemical Development
In the agrochemical sector, 4-Bromo-3-chloropyridine is used in the formulation of herbicides and fungicides.[2][4] The introduction of halogen atoms into agrochemical molecules can significantly enhance their biological activity and efficacy in crop protection.
Safety and Handling
4-Bromo-3-chloropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Bromo-3-chloropyridine is a highly versatile and valuable building block for organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. Its unique pattern of halogen substitution allows for regioselective functionalization through a variety of cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-BROMO-3-CHLOROPYRIDINE | CAS 73583-41-2 [matrix-fine-chemicals.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-3-chloropyridine>];
nu [label="Nu⁻", fontcolor="#EA4335"];
Meisenheimer Complex (Resonance Stabilized)>];
4-Substituted-3-chloropyridine>];
lg [label="Br⁻", fontcolor="#4285F4"];